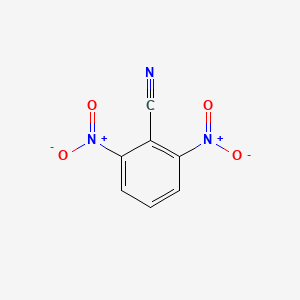

2,6-Dinitrobenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188714 | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35213-00-4 | |

| Record name | Dinitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dinitrobenzonitrile

Advanced Synthetic Routes to 2,6-Dinitrobenzonitrile

The preparation of this compound can be achieved through several distinct synthetic pathways, each starting from different precursors and employing specific reagents and conditions.

Nitration of Benzonitrile (B105546) Derivatives for Directed Synthesis

The direct nitration of benzonitrile typically yields a mixture of isomers, with the meta-substituted product being the major component due to the deactivating and meta-directing nature of the nitrile group. scispace.com Conventional nitration of benzonitrile often results in an ortho/meta/para ratio of approximately 17/81/2. scispace.com Achieving a high yield of the 2,6-dinitro isomer through this method is challenging. However, studies have explored the use of different nitrating agents and catalysts to influence the regioselectivity. For instance, the use of acyl nitrates in the presence of zeolite catalysts has been investigated to enhance the formation of specific isomers, although the focus has often been on increasing the para-isomer yield. scispace.com

Synthesis from 2,6-Dinitrobenzaldehyde (B1206409) through Oxime Intermediates

A well-established method for the synthesis of this compound involves the dehydration of the corresponding oxime derived from 2,6-dinitrobenzaldehyde. smolecule.comlookchem.com This two-step process begins with the reaction of 2,6-dinitrobenzaldehyde with a source of hydroxylamine (B1172632) to form 2,6-dinitrobenzaldehyde oxime. Subsequent dehydration of this oxime intermediate, often using reagents like acetic anhydride, yields this compound. lookchem.com This method provides a more direct and selective route to the desired product, bypassing the regioselectivity issues associated with direct nitration of benzonitrile.

Table 1: Synthesis of this compound from 2,6-Dinitrobenzaldehyde Oxime

| Reactant | Reagent | Product | Reference |

| 2,6-Dinitrobenzaldehyde oxime | Acetic anhydride | This compound | lookchem.com |

Direct Nitration of 2,6-Dinitrotoluene (B127279) under Controlled Conditions

While less common, the synthesis of this compound can potentially be achieved through the direct nitration of 2,6-dinitrotoluene under specific, controlled conditions. smolecule.com This approach would involve the oxidation of the methyl group to a nitrile group while simultaneously introducing a second nitro group. The conditions for such a transformation would need to be carefully optimized to achieve the desired product and avoid unwanted side reactions.

Synthesis via Halogenated Precursors (e.g., 1-Chloro-2,6-dinitrobenzene) and Cyanation Reactions

An alternative and effective route to this compound is through the cyanation of a halogenated precursor, such as 1-chloro-2,6-dinitrobenzene. researchgate.net This nucleophilic aromatic substitution reaction involves the displacement of the chlorine atom by a cyanide group. The two nitro groups on the benzene (B151609) ring strongly activate the substrate towards nucleophilic attack, facilitating the reaction. ontosight.ai The synthesis of the precursor, 1-chloro-2,6-dinitrobenzene, can be achieved through the nitration of chlorobenzene (B131634) or via a Sandmeyer reaction starting from 2,6-dinitroaniline. ontosight.aiorgsyn.orgnih.gov

Table 2: Cyanation of Halogenated Precursors

| Precursor | Reagent | Product | Reference |

| 1-Chloro-2,6-dinitrobenzene | Cyanide source (e.g., CuCN) | This compound | google.com |

Exploration of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. whiterose.ac.uk In the context of this compound synthesis, this could involve the use of greener solvents, reusable catalysts, and less hazardous reagents. whiterose.ac.ukmdpi.com For instance, research into the nitration of aromatic compounds has explored the use of solid acid catalysts like zeolites to replace corrosive and difficult-to-recycle liquid acids such as sulfuric acid. scispace.compsu.edu While specific green chemistry routes for this compound are not extensively documented, the principles of green chemistry offer a framework for future research. This includes exploring solvent-free reactions or the use of aqueous reaction media, which can simplify product isolation and reduce waste. mdpi.comuni-regensburg.de

Reaction Mechanisms in this compound Synthesis

The formation of this compound through the aforementioned synthetic routes is governed by distinct reaction mechanisms.

The nitration of benzonitrile derivatives proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile. The electron-withdrawing nitrile group deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position. scispace.com The formation of the 2,6-dinitro isomer is a minor pathway in the direct nitration of unsubstituted benzonitrile.

The synthesis from 2,6-dinitrobenzaldehyde oxime involves an elimination reaction. The dehydration of the oxime to the nitrile is often acid-catalyzed. The mechanism likely involves protonation of the oxime hydroxyl group, followed by the loss of water and subsequent deprotonation to form the nitrile. Studies on related oxime eliminations suggest that the reaction can proceed through an E2 mechanism, where the rate is dependent on both the substrate and the base. researchgate.net

The cyanation of 1-chloro-2,6-dinitrobenzene is a classic example of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step mechanism involving the addition of the cyanide nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro groups at the ortho and para positions are crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. researchgate.net

Electrophilic Aromatic Substitution Mechanisms in Nitration Reactions

The introduction of nitro groups onto an aromatic ring is archetypally achieved through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The synthesis of a dinitro-substituted benzonitrile can be approached by the nitration of benzonitrile. The mechanism for this process begins with the generation of the potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. libretexts.orgchemguide.co.uk

The reaction proceeds as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ chemguide.co.uk

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring in what is generally the rate-determining step. masterorganicchemistry.commsu.edu This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.gov In the final step, a weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromatic system. masterorganicchemistry.comchemguide.co.uk

When nitrating benzonitrile, the existing cyano (-CN) group significantly influences the regioselectivity of the reaction. The cyano group is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. researchgate.netresearchgate.net Therefore, the first nitration of benzonitrile predominantly yields 3-nitrobenzonitrile.

To synthesize this compound, a different precursor is often required, or forcing conditions must be applied that overcome the directing effects, which can lead to a mixture of isomers. A more direct route might involve the nitration of a substrate where the directing groups favor 2,6-substitution. However, if starting from a compound like 2-nitrotoluene, subsequent oxidation of the methyl group and conversion to a nitrile can be a pathway. Direct nitration of 2,6-dinitrotoluene may also yield the target compound under specific conditions. smolecule.com The introduction of the second nitro group onto a nitrobenzonitrile molecule is challenging because the first nitro group is also strongly deactivating. libretexts.org The mechanism follows the same EAS pathway, but the ring's reduced nucleophilicity requires harsher reaction conditions.

Nucleophilic Aromatic Substitution Pathways in Cyanation Reactions

An alternative and often more efficient route to this compound involves nucleophilic aromatic substitution (SₙAr) on a pre-dinitrated substrate. lumenlearning.com This pathway relies on the powerful electron-withdrawing nature of the two nitro groups, which activate the benzene ring towards attack by nucleophiles. wikipedia.orglibretexts.org A common substrate for this reaction is 1-chloro-2,6-dinitrobenzene.

The SₙAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: The cyanide ion (CN⁻), typically from a source like copper(I) cyanide, attacks the carbon atom bearing the leaving group (e.g., a halogen). lumenlearning.comprepchem.com This step is possible because the strong electron-withdrawing nitro groups ortho and para to the site of attack can stabilize the resulting negative charge. wikipedia.org The aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comwikipedia.orglibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the nitro groups.

Elimination of the Leaving Group: In the second, usually faster step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the benzene ring is restored, yielding the final product, this compound. libretexts.org

The presence of two nitro groups ortho to the leaving group provides substantial stabilization for the Meisenheimer complex, making the SₙAr reaction particularly effective for synthesizing compounds like this compound. lumenlearning.com

Table 1: Comparison of Synthetic Pathways to this compound

| Pathway | Starting Material | Key Reagents | Core Mechanism | Reference |

|---|---|---|---|---|

| Nitration | Benzonitrile | Conc. HNO₃, Conc. H₂SO₄ | Electrophilic Aromatic Substitution (EAS) | smolecule.com |

| Cyanation | 1-Chloro-2,6-dinitrobenzene | CuCN, Dimethylformamide (solvent) | Nucleophilic Aromatic Substitution (SₙAr) | prepchem.com |

| Dehydration of Oxime | 2,6-Dinitrobenzaldehyde | Hydroxylamine, Acetic anhydride | Oxime formation followed by dehydration | lookchem.com |

Catalytic Mechanisms in Advanced Synthetic Protocols

Catalysis plays a crucial role in both the electrophilic and nucleophilic substitution routes for preparing this compound.

In electrophilic nitration , sulfuric acid is not just a reagent but a catalyst. libretexts.org Its primary role is to facilitate the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.comchemguide.co.uk By protonating the hydroxyl group of nitric acid, it promotes the loss of a water molecule, a much better leaving group than a hydroxide (B78521) ion. The sulfuric acid is regenerated when the HSO₄⁻ ion removes a proton from the sigma complex to restore aromaticity, thus completing the catalytic cycle. chemguide.co.uk While mixed acid is the conventional method, other nitrating agents like urea (B33335) nitrate (B79036) have been explored for their regioselective properties under different catalytic conditions. uri.edu

In nucleophilic cyanation , the use of copper(I) cyanide (CuCN) is characteristic of the Rosenmund-von Braun reaction. While the reaction can proceed with alkali metal cyanides, CuCN is often preferred. The copper(I) salt plays a multifaceted role. It is believed to coordinate to the leaving group, facilitating its departure, and to deliver the cyanide nucleophile to the aromatic ring. The exact mechanism is complex, but it enhances the rate and yield of the cyanation of aryl halides compared to using simple cyanides alone. researchgate.net In some advanced protocols, palladium catalysts are employed for cyanation reactions, offering high efficiency under mild conditions, though this is more common for aryl bromides and chlorides that are less activated than dinitro-substituted systems. scribd.com

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is critical as it can significantly influence reaction rates and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netnih.gov

For electrophilic nitration reactions, the reaction is typically carried out in the nitrating mixture itself, using excess sulfuric acid as the solvent. The highly polar and protic nature of this medium is essential for generating the nitronium ion and solvating the ionic species involved. nih.gov Using co-solvents can alter the activity of the nitrating agent and thus the selectivity of the reaction, sometimes allowing for milder conditions or different isomer distributions. uri.edu

In nucleophilic aromatic substitution (SₙAr) , the solvent effect is particularly pronounced. The rate-determining step is often the initial attack of the nucleophile to form the charged Meisenheimer complex. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are highly effective for these reactions. prepchem.comresearchgate.net These solvents are adept at solvating the cation (e.g., K⁺ or Cu⁺) associated with the cyanide nucleophile, leaving a "bare" and more reactive nucleophile. google.com Furthermore, they can stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the first step and accelerating the reaction rate. researchgate.netresearchgate.net In contrast, polar protic solvents (like methanol (B129727) or water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity and slowing the reaction. nih.gov Studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles have shown that the formation of the intermediate is the rate-determining step in solvents like methanol and acetonitrile. researchgate.net

Reactivity and Advanced Reaction Chemistry of 2,6 Dinitrobenzonitrile

Nucleophilic Reactivity of the Nitrile Group

The nitrile group in 2,6-dinitrobenzonitrile, while generally less reactive than in aliphatic nitriles due to the aromatic system, can undergo nucleophilic addition, often catalyzed by the presence of strong activating groups on the ring.

The interaction of highly electron-deficient aromatic systems with nucleophiles like amines can lead to different reaction pathways. In studies on the analogous compound, 2,6-dinitroanisole, reaction with piperidine (B6355638) in benzene (B151609) resulted in both the expected aromatic nucleophilic substitution (a.n.s.) product and the corresponding dinitrophenol. wikiwand.com The formation of the phenol (B47542) occurs via an Sₙ2 reaction on the methyl group of the anisole. For this compound, direct nucleophilic attack on the nitrile carbon is possible, but nucleophilic aromatic substitution, where a nitro group or another substituent might be displaced, is also a competing pathway, especially with amine nucleophiles. The high electron deficiency of the ring in this compound makes it a prime substrate for such substitution reactions. masterorganicchemistry.comlibretexts.org

The reaction of nitriles with alcohols, known as the Pinner reaction, is a standard method for the synthesis of imidate hydrochlorides. wikipedia.org This acid-catalyzed alcoholysis involves the protonation of the nitrile followed by nucleophilic attack by the alcohol. The resulting imidate can be isolated as a salt. For this compound, this reaction would yield the corresponding 2,6-dinitrobenzimidate, which are valuable intermediates in organic synthesis. wikipedia.org

Imidates are readily prepared from nitriles and alcohols as described above. A more common transformation for nitriles, especially in the context of creating compounds with biological interest, is the formation of amidoximes. Amidoximes are synthesized by the reaction of a nitrile with hydroxylamine (B1172632). wikipedia.orgrsc.org This reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. wikipedia.org The hydroxylamine adds across the nitrile's carbon-nitrogen triple bond to yield the amidoxime (B1450833). This method is highly efficient for producing aromatic amidoximes. wikipedia.org

Table 1: General Synthesis of Amidoximes from Nitriles

| Reactants | Conditions | Product |

|---|

This interactive table summarizes the typical conditions for amidoxime synthesis. wikipedia.orgrsc.org

These amidoxime derivatives are of interest due to their potential as NO donors and their various biological activities. wikipedia.org

The reaction of cyanide ions with activated nitroaromatic compounds can proceed through several distinct mechanisms. One pathway involves the initial formation of a Meisenheimer-type complex. rsc.org In the case of p-dinitrobenzene reacting with cyanide in dimethylformamide (DMF), this intermediate complex can then react further to produce a radical anion. rsc.org

A historically significant reaction is the von Richter rearrangement , where a nitroaromatic compound reacts with potassium cyanide in aqueous ethanol (B145695) to produce a carboxylic acid in a position adjacent to where the nitro group was originally located (cine substitution). wikipedia.orgdalalinstitute.com The mechanism, confirmed by isotopic labeling experiments, involves the initial nucleophilic attack of the cyanide ion on the carbon ortho to the nitro group. wikiwand.com This is followed by a series of cyclization, ring-opening, and rearrangement steps, ultimately eliminating molecular nitrogen and forming the carboxylate product upon workup. wikipedia.orgmsudenver.edu Although yields can be low, the von Richter reaction is a classic example of nucleophilic aromatic substitution and rearrangement. dalalinstitute.com Given that this compound possesses nitro groups on an aromatic ring, it is a potential substrate for this type of transformation, where one of the nitro groups could be replaced by a carboxyl group at an adjacent position.

Electrophilic Reactivity and Sigma-Complex Formation

The defining characteristic of this compound is its profound electrophilicity, a direct consequence of the three powerful electron-withdrawing groups attached to the benzene ring. This makes the aromatic system highly susceptible to attack by nucleophiles.

The reaction between electron-poor aromatic compounds and nucleophiles frequently proceeds through the formation of a stable anionic adduct known as a Meisenheimer complex (or σ-complex). libretexts.org These complexes are key reactive intermediates in nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net The attack of a nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻) or an amine like piperidine, onto the electron-deficient ring of this compound leads to the formation of a cyclohexadienyl anion intermediate where the negative charge is delocalized and stabilized by the electron-withdrawing nitro and nitrile groups. wikiwand.com The formation of this intermediate is often the rate-determining step in SₙAr reactions. researchgate.net The stability of the Meisenheimer complex is a direct result of the ability of the ortho and para substituents to delocalize the negative charge through resonance.

Table 2: Nucleophilic Attack and Meisenheimer Complex Formation

| Electrophile | Nucleophile | Intermediate |

|---|---|---|

| This compound | Methoxide (CH₃O⁻) | Anionic σ-complex |

This interactive table illustrates the formation of Meisenheimer complexes from this compound with common nucleophiles. wikiwand.comlibretexts.org

The electrophilicity of various compounds can be quantitatively assessed and compared using reactivity scales, such as the one developed by Herbert Mayr. fishersci.co.uk This scale is based on the linear free-energy relationship:

log k = sN(N + E)

where E is the electrophilicity parameter, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. fishersci.co.uknih.gov Electrophiles are ranked based on their E values, which are determined by measuring reaction rates with a set of reference nucleophiles.

Influence of Nitro Group Positioning on Electrophilic Character

The chemical reactivity of a substituted benzene ring is profoundly influenced by the nature and position of its substituents. In the case of this compound, the two nitro groups (-NO₂) play a decisive role in defining the electrophilic character of the aromatic ring. Nitro groups are potent electron-withdrawing groups, a consequence of both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect (or mesomeric effect), which delocalizes electron density from the ring onto the nitro group. doubtnut.com

This strong electron withdrawal significantly reduces the electron density of the benzene ring, making it "electron-deficient." As a result, the ring itself becomes highly electrophilic and is deactivated towards traditional electrophilic aromatic substitution (EAS) reactions. quora.com In EAS, an electron-rich aromatic ring attacks an electrophile; however, the electron-poor nature of the dinitro-substituted ring makes this process energetically unfavorable. quora.comyoutube.com

The positioning of the nitro groups at the ortho positions (C2 and C6) relative to the nitrile group (-CN), which is also an electron-withdrawing group, synergistically enhances this effect. The electron density is most significantly depleted at the positions ortho and para to the nitro groups. quora.com In this compound, this means the C3, C4, and C5 positions are all affected. This pronounced electrophilicity renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient ring. The presence of nitro groups at the ortho or para positions stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during SNAr, thereby increasing the reaction rate. doubtnut.com

Furthermore, the steric hindrance introduced by the two bulky nitro groups adjacent to the nitrile can influence the planarity of the molecule. The rotation of a nitro group relative to the plane of the benzene ring is affected by adjacent substituents. researchgate.net An electron-withdrawing substituent can increase this rotation, potentially altering the degree of resonance overlap and fine-tuning the electronic properties of the ring. researchgate.net

Redox Chemistry of Nitro Groups in this compound

The redox chemistry of nitroaromatic compounds is central to their biological activity and synthetic utility. The nitro groups of this compound can undergo a series of reduction reactions, typically involving the transfer of up to six electrons per group to form the corresponding amine, with hydroxylamine and nitroso species as key intermediates. nih.gov

A critical aspect of nitroaromatic chemistry is the enzymatic reduction of the nitro group, a pathway exploited in therapeutic strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.govresearchwithrutgers.com In this approach, a non-toxic prodrug is selectively activated to a potent cytotoxin at a target site, such as a tumor, where a specific enzyme has been expressed. nih.govgoogle.com

The enzyme frequently utilized is nitroreductase (NTR), often sourced from Escherichia coli. acs.org This flavoprotein catalyzes the reduction of aromatic nitro groups to highly reactive hydroxylamines in the presence of cofactors like NADH or NADPH. acs.org This reduction represents a significant electronic transformation that acts as an efficient switch to generate cytotoxic agents. acs.org The resulting hydroxylamine can then cause cell death, for example, by cross-linking DNA. nih.gov

While this compound itself is not a classical prodrug, its dinitro-aromatic structure is analogous to well-studied prodrugs like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). nih.govresearchwithrutgers.com The mechanism of activation for such compounds proceeds as follows:

The nitroreductase enzyme uses a flavin mononucleotide (FMN) cofactor to transfer electrons from NADPH or NADH to the nitroaromatic substrate. acs.orgnih.gov

This is typically a two-electron reduction that converts a nitro group (-NO₂) into a nitroso group (-NO). nih.gov

A second, often faster, two-electron reduction converts the nitroso group to a hydroxylamine (-NHOH). nih.gov

The hydroxylamine is the key cytotoxic species. The efficiency and selectivity of this activation make nitroreductase a valuable tool in cancer therapy research. nih.govresearchwithrutgers.com The crystal structures of nitroreductase complexed with dinitrobenzamide prodrugs show that the nitro groups make direct hydrogen bond contacts with amino acid residues in the active site, positioning them for efficient reduction by the FMN cofactor. nih.gov

Table 1: Key Enzymes in Nitroreduction

| Enzyme | Cofactor | Function | Typical Substrates |

|---|---|---|---|

| E. coli Nitroreductase (NTR) | NAD(P)H | Two-electron reduction of nitro groups to hydroxylamines. acs.orgnih.gov | Dinitrobenzamides, Nitroaromatic explosives. nih.govnih.gov |

| NADPH: Cytochrome P-450 Reductase | NADPH | Single-electron reduction to nitro anion-radicals, leading to redox cycling. nih.govnih.gov | Various nitroaromatic compounds. nih.gov |

| NAD(P)H: Quinone Oxidoreductase (NQO1) | NAD(P)H | Two-electron reduction of quinones and some nitroaromatics. nih.gov | Quinones, certain nitro compounds. nih.gov |

The nitro groups of this compound can be chemically reduced to form 2,6-diaminobenzonitrile, proceeding through hydroxylamine intermediates. This transformation fundamentally alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro groups into strongly electron-donating amino groups.

Various chemical methods are available for the reduction of nitroaromatics:

Catalytic Hydrogenation: This is a common method involving a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a source of hydrogen (H₂ gas or transfer hydrogenation reagents like hydrazine (B178648) or ammonium (B1175870) formate).

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid (HCl). google.com For instance, the reduction of the related 2-chloro-6-nitrobenzonitrile (B146369) can be achieved with stannochloride and concentrated HCl or with iron and HCl. google.com

Metal Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, although they may also react with the nitrile functionality. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing nitroarenes on their own but can be used in conjunction with a catalyst. rsc.org In catalyzed reactions with NaBH₄, electrons are transferred from the borohydride to the nitroaromatic compound via the surface of a metal nanoparticle catalyst. rsc.org

The stepwise reduction proceeds as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro → Nitroso → Hydroxylamine → Amine)

The intermediate hydroxylamines are often reactive and can sometimes be isolated under carefully controlled conditions, but the typical outcome of these reductions is the fully reduced diamine.

The reduction of nitroaromatic compounds is fundamentally an electron transfer process. The mechanism can proceed through single-electron or two-electron pathways, depending on the reducing agent and conditions. nih.govnih.gov

Single-Electron Transfer (SET): Many flavoenzymes, such as NADPH:cytochrome P-450 reductase, reduce nitroaromatics via a one-electron transfer. nih.govnih.gov This process generates a nitro anion-radical (Ar-NO₂⁻•). In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic and producing a superoxide (B77818) radical (O₂⁻•). This process, known as redox cycling, can lead to significant oxidative stress. The rate of this electron transfer often follows an "outer-sphere" model, where the rate constant correlates linearly with the one-electron reduction potential (E¹₇) of the nitroaromatic compound. nih.gov

Two-Electron Transfer: Oxygen-insensitive nitroreductases, like the one from E. coli, and NQO1 are characterized by a two-electron (or hydride) transfer mechanism. nih.govnih.gov This is attributed to the instability of their flavin semiquinone state. nih.gov This pathway avoids the formation of the free nitro anion-radical and directly produces a nitroso intermediate, which is a more powerful oxidant than the parent nitro compound and is rapidly reduced further to the hydroxylamine. nih.gov

Some reactions between organic radicals and nitroaromatics are considered examples of an "inner-sphere" electron transfer, which proceeds through an addition/elimination mechanism rather than a direct, outer-sphere electron jump. acs.org In catalytic reductions on metal surfaces, the electron transfer rate is influenced by the surface potential and Fermi energy level of the metal catalyst, which facilitates the flow of electrons from the reductant (e.g., NaBH₄) to the adsorbed nitroaromatic molecule. rsc.org

Advanced Organic Transformations Involving this compound

The unique electronic and steric environment of this compound makes it a substrate for advanced synthetic transformations, particularly those that can functionalize a highly electron-deficient and sterically hindered aromatic ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While these reactions traditionally involve aryl halides or triflates, the highly electron-deficient nature of the ring in this compound suggests its potential as a substrate in related transformations. The nitro groups can act as powerful activating groups for nucleophilic aromatic substitution (SNAr), and in some contexts, can themselves be replaced. For example, the denitrochlorination of 2-chloro-6-nitrobenzonitrile with chlorine gas has been reported. google.com

Given its electrophilic character, this compound would be a prime candidate for cross-coupling reactions that are effective with electron-poor partners. Nickel catalysis, in particular, has shown great promise for coupling sterically challenging substrates. rsc.org Nickel-catalyzed C-S cross-coupling reactions, for example, have been successfully applied to aryl electrophiles bearing bulky ortho-substituents. rsc.org

Table 2: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Catalyst (Typical) | Coupling Partners (General) | Potential Application to this compound |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate + Amine | Could potentially be adapted to form C-N bonds, replacing a nitro group or another leaving group introduced onto the ring. youtube.comuni-regensburg.de |

| Suzuki Coupling | Palladium | Aryl Halide/Triflate + Organoboron Reagent | Could form a C-C bond, linking the dinitrobenzonitrile core to another aryl or alkyl group, assuming a suitable leaving group is present. youtube.com |

| Stille Coupling | Palladium | Aryl Halide/Triflate + Organotin Reagent | Another method for C-C bond formation, valued for its tolerance of various functional groups. youtube.com |

| Nickel-Catalyzed Couplings | Nickel | Aryl Halide/Triflate + Various Nucleophiles (e.g., thiols, amines, alcohols). uni-regensburg.dechemrxiv.org | Particularly promising due to nickel's effectiveness with sterically hindered and electron-poor substrates. rsc.org Could enable C-S, C-N, or C-O bond formation. uni-regensburg.dechemrxiv.org |

These reactions would likely target the functionalization of the aromatic ring itself, either by displacing a nitro group under specific conditions or by reacting at other positions if a suitable leaving group were first introduced. The combination of strong electron withdrawal and steric hindrance presents a unique challenge and opportunity for modern synthetic methods.

Spectroscopic and Computational Analysis of 2,6 Dinitrobenzonitrile

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods has been employed to elucidate the detailed characteristics of 2,6-Dinitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Predicted ¹H NMR Spectrum: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The three aromatic protons are chemically equivalent and are expected to produce a single signal. The electron-withdrawing nature of the two nitro groups and the nitrile group would significantly deshield these protons, leading to a predicted chemical shift in the downfield region of the spectrum.

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atom of the nitrile group is expected to have a characteristic chemical shift. The carbon atoms bonded to the nitro groups will be significantly deshielded. The remaining aromatic carbons will also exhibit distinct chemical shifts based on their positions relative to the substituents.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CN | ~115 |

| C-NO₂ | ~150 |

| C-H | ~130 |

| C (ipso to CN) | ~110 |

Note: The predicted NMR data is generated using computational algorithms and should be considered as an estimation. Experimental verification is required for definitive structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays several key absorption bands that confirm its molecular structure.

The most prominent features in the IR spectrum include:

Nitrile (C≡N) Stretch: A sharp and intense absorption band is observed in the region of 2230-2240 cm⁻¹, which is characteristic of the stretching vibration of the carbon-nitrogen triple bond in the nitrile group.

Nitro (NO₂) Asymmetric and Symmetric Stretches: Two strong absorption bands are present, corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups. The asymmetric stretch typically appears in the range of 1520-1560 cm⁻¹, while the symmetric stretch is found between 1345 and 1385 cm⁻¹.

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are indicative of the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region are attributed to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds with electron-withdrawing groups like this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions. The presence of the nitro and nitrile groups on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). While a specific experimental UV-Vis spectrum for this compound was not found in the surveyed literature, the absorption maxima are expected to be in the ultraviolet region, typical for nitroaromatic compounds. This technique is also valuable for monitoring reactions involving this compound by observing changes in the absorption spectrum over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound is available on the NIST Chemistry WebBook.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (193.12 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). The nitrile group can also be involved in fragmentation.

Key expected fragments in the mass spectrum of this compound include:

[M - NO₂]⁺: Loss of a nitro group (mass 46).

[M - 2NO₂]⁺: Loss of both nitro groups.

[M - CN]⁺: Loss of the nitrile group (mass 26).

Fragments arising from the cleavage of the aromatic ring.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C₇H₃N₃O₄]⁺ (Molecular Ion) | 193 |

| [C₇H₃N₂O₂]⁺ | 147 |

| [C₇H₃N]⁺ | 101 |

| [C₆H₃]⁺ | 75 |

Raman Spectroscopy in Advanced Studies

Raman spectroscopy, a vibrational spectroscopy technique, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound was not found in the available literature, it is expected to show characteristic peaks for the nitrile and nitro functional groups, as well as the vibrations of the aromatic ring. The symmetric stretching of the nitro groups, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. Raman spectroscopy can be a valuable tool for studying the molecular structure and for monitoring changes in the compound under different conditions.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of this compound at the molecular level. These methods complement experimental data by offering insights into electronic structure, molecular dynamics, reaction mechanisms, and predictive models for biological activity and physical properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. redalyc.orgmdpi.com It has become a dominant tool in chemistry for calculating the electronic structure of molecules. redalyc.org For this compound, DFT calculations can elucidate its molecular geometry, vibrational frequencies, and electronic properties.

By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the molecular structure to find its most stable conformation. mdpi.comnih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting the reactivity of this compound through the calculation of various reactivity descriptors. mdpi.comresearchgate.net These descriptors, including chemical potential, hardness, and the Fukui function, help in identifying the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. redalyc.orgmdpi.com The molecular electrostatic potential (MESP) surface can also be calculated to visualize the electron density distribution and predict regions of electrophilic and nucleophilic reactivity.

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. youtube.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, providing a detailed view of its conformational dynamics. youtube.com

MD simulations are also valuable for studying the interactions of this compound with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), researchers can observe how it forms hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility and potential binding mechanisms to biological targets. frontiersin.org

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are essential for elucidating the mechanisms of chemical reactions. nih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates along a proposed reaction pathway. arxiv.org This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. nih.gov

For this compound, QM calculations can be applied to investigate various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro groups. By modeling the approach of a reactant and the subsequent bond-breaking and bond-forming processes, these calculations can predict the most likely reaction products and the energy profile of the transformation. This is a powerful tool for both predicting new reactions and understanding known chemical transformations. nih.gov

Table 2: Illustrative Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +30.0 |

Note: This table represents a hypothetical reaction pathway and its energy profile as would be determined by quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. conicet.gov.armeilerlab.orgresearchgate.net These models are built by correlating molecular descriptors (numerical representations of a molecule's structure) with experimental data. conicet.gov.ar

For this compound and its analogs, QSAR models could be developed to predict their potential biological activities, such as herbicidal or antifungal effects. nih.gov QSPR models, on the other hand, could be used to predict physical properties like boiling point, solubility, or toxicity. conicet.gov.arqsardb.org

The development of a QSAR/QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known activities or properties.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

These models are valuable tools in drug discovery and environmental science for screening new compounds and prioritizing them for experimental testing. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Analysis of HOMO/LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edupearson.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using quantum chemical methods. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. libretexts.org

Analysis of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For instance, the regions of the molecule where the LUMO is localized are likely to be the sites of nucleophilic attack. Conversely, the regions with the highest HOMO density are the most probable sites for electrophilic attack. ucsb.edu

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -9.5 | Electron-donating ability (nucleophilicity) |

| LUMO | -2.1 | Electron-accepting ability (electrophilicity) |

Note: The values in this table are illustrative and would be obtained from quantum chemical calculations.

Advanced Applications and Derivatives of 2,6 Dinitrobenzonitrile in Research

Precursor for Advanced Organic Compounds and Intermediates

2,6-Dinitrobenzonitrile serves as a versatile starting material for the synthesis of a variety of more complex organic compounds and intermediates. The presence of the two nitro groups and the nitrile functionality allows for a range of chemical transformations, making it a valuable tool for organic chemists.

While direct applications of this compound in commercial agrochemicals and pharmaceuticals are not widely documented, its derivatives, particularly aminobenzonitriles, are of significant interest in these fields. The reduction of the nitro groups in this compound yields 2,6-diaminobenzonitrile, a key intermediate.

The catalytic hydrogenation of nitriles is a well-established method for the synthesis of primary amines, which are crucial intermediates in the pharmaceutical and agrochemical industries. The general process involves the reaction of a nitrile with hydrogen gas in the presence of a metal catalyst. This suggests a potential pathway for the utilization of this compound, where the nitro groups are first reduced to amino groups, followed by the hydrogenation of the nitrile to an aminomethyl group, leading to the formation of various diaminobenzylamines.

Benzonitrile (B105546) derivatives are a common feature in a number of pharmaceutical agents, where the nitrile group can act as a key binding element or a metabolic stabilizer. For instance, nitrile-containing pharmaceuticals are used in a variety of treatments, showcasing the biocompatibility of this functional group. The development of novel synthetic routes to access diverse substituted benzonitriles is therefore an active area of research.

Table 1: Potential Pharmaceutical Intermediates from this compound

| Precursor | Intermediate | Potential Application |

|---|---|---|

| This compound | 2,6-Diaminobenzonitrile | Synthesis of heterocyclic compounds with potential biological activity. |

The derivative 2,6-diaminobenzonitrile, obtained from the reduction of this compound, is a promising monomer for the synthesis of functional polymers, particularly polyamides. Polyamides are a class of polymers known for their excellent thermal and mechanical properties. The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or its derivative.

The presence of the nitrile group on the diamine monomer, 2,6-diaminobenzonitrile, could impart unique properties to the resulting polyamide. The nitrile functionality can enhance thermal stability, and its polar nature may improve adhesion and solubility characteristics. Furthermore, the nitrile group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

Table 2: Potential Polyamide Synthesis from this compound Derivative

| Monomer 1 (from this compound) | Monomer 2 | Resulting Polymer | Potential Properties |

|---|---|---|---|

| 2,6-Diaminobenzonitrile | Adipoyl chloride | Aromatic-aliphatic polyamide | Enhanced thermal stability, modifiable nitrile group. |

Role in Supramolecular Chemistry and Host-Guest Interactions

The electron-deficient nature of the aromatic ring in this compound, due to the presence of two strong electron-withdrawing nitro groups and a nitrile group, makes it an interesting candidate for studies in supramolecular chemistry. Specifically, it has the potential to form charge-transfer (CT) complexes with electron-rich aromatic compounds (donors).

In a charge-transfer complex, the electron-deficient molecule (acceptor) and the electron-rich molecule (donor) stack in an alternating fashion, leading to a weak electronic interaction that gives rise to a new absorption band in the UV-visible spectrum. While direct studies on this compound are limited, research on the related 3,5-dinitrobenzonitrile (B189459) has shown its ability to form CT complexes with N-alkylcarbazoles nih.gov. This suggests that this compound could exhibit similar behavior, acting as a host for various electron-rich guest molecules. The study of such host-guest interactions is fundamental to the development of molecular sensors and electronic devices.

Investigations in Materials Science

The unique electronic characteristics of this compound make it a molecule of interest for theoretical and exploratory investigations in materials science, particularly in the fields of organic electronics and energetic materials.

In the design of organic materials for photovoltaic applications, such as organic solar cells (OSCs), the tuning of electronic properties is crucial. Organic molecules with strong electron-withdrawing groups are often sought after as acceptor materials or as components in donor-acceptor type polymers. These materials facilitate charge separation and transport, which are key processes in the conversion of light to electricity.

Table 3: Calculated Electronic Properties of a Hypothetical Donor-Acceptor System

| Property | Donor (e.g., Polythiophene) | Acceptor (with this compound core) |

|---|---|---|

| HOMO Level | High | Low |

| LUMO Level | High | Low |

Compounds with a high content of nitrogen and oxygen often exhibit energetic properties. This compound, with its two nitro groups, falls into this category. The nitro group is a well-known explosophore, a functional group that imparts explosive properties to a molecule.

While this compound itself is not a primary explosive, its high nitrogen and oxygen content, combined with a carbon backbone, makes it a subject of theoretical interest in the field of energetic materials. Computational studies are often used to predict the performance of potential energetic materials, including their heat of formation, density, detonation velocity, and detonation pressure. Such studies on nitro-rich aromatic compounds help in the rational design of new, more powerful, and safer explosives. The synthesis of novel energetic materials often involves the nitration of aromatic precursors, and dinitrobenzonitrile isomers could serve as starting points for the synthesis of more complex and potent energetic molecules.

Biological and Medicinal Chemistry Research Applications

The core structure of dinitrobenzene is a versatile platform for the synthesis of new bioactive molecules. The presence of nitro groups is a key pharmacophore that can be chemically modified to create derivatives with a wide spectrum of biological activities, including antineoplastic and antimicrobial properties. encyclopedia.pub

Derivatives of dinitrobenzene are explored for a range of therapeutic applications. The reactivity of this class of compounds is largely dictated by the nitro groups, which can undergo redox reactions and interact with biological macromolecules like proteins and DNA. This interaction can lead to the inhibition of critical enzymes or the disruption of cellular processes. For instance, certain benzofuroxan (B160326) derivatives have demonstrated significant cytotoxicity against various cancer cell lines by inducing DNA damage. The strategic placement of different functional groups on the dinitrobenzene ring allows for the modulation of electronic properties and, consequently, the biological activity of the resulting compounds.

Table 1: Examples of Dinitrobenzene Derivatives and Their Investigated Biological Activities

| Derivative Class | Investigated Biological Activity | Mechanism of Action |

|---|---|---|

| Benzofuroxans | Antitumor | Induction of DNA damage and apoptosis |

| Dinitrobenzenesulfonamides | Antitubercular | Inhibition of Mycobacterium tuberculosis H37Rv strain nih.gov |

| Benzimidazole (B57391) Derivatives | Antifungal | Inhibition of fungal growth, particularly Candida species semanticscholar.org |

| Nitroaryl Phosphoramidates | Anticancer (Prodrug) | Activation by nitroreductase to DNA-crosslinking agents nih.gov |

This table provides a summary of various dinitrobenzene derivative classes and their researched biological applications.

A significant area of research for dinitrobenzene derivatives is in the development of prodrugs for cancer therapy. drugtargetreview.comnih.gov Prodrugs are inactive compounds that are converted into active cytotoxic drugs selectively within the tumor microenvironment. nih.govfrontiersin.org This strategy aims to maximize the drug's efficacy against cancer cells while minimizing systemic toxicity to healthy tissues. nih.govfrontiersin.org

The dinitrobenzene scaffold is particularly well-suited for a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.gov In this approach, a non-toxic prodrug is administered systemically, and a gene encoding a specific activating enzyme is delivered directly to tumor cells. This enzyme, often a nitroreductase like E. coli nitroreductase (NTR), is capable of reducing the nitro groups on the prodrug. nih.govnih.gov This bioreduction process converts the inert prodrug into a highly potent DNA-crosslinking agent that kills the cancer cell. nih.gov

One of the most studied dinitrobenzene-based prodrugs is CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). nih.gov Upon activation by NTR, it becomes a powerful cytotoxic agent. nih.gov Research has expanded to include other derivatives, such as nitroaryl phosphoramide (B1221513) mustards, which have also shown therapeutic potential when activated by NTR. nih.gov The binding of these dinitrobenzamide prodrugs to the active site of the nitroreductase enzyme has been studied in detail, revealing that the orientation of the nitro groups within the active site influences the reduction process. nih.gov

Table 2: Investigated Dinitrobenzamide Prodrugs for Nitroreductase-Based Therapy

| Prodrug Name | Activating Enzyme | Mechanism of Activation | Therapeutic Goal |

|---|---|---|---|

| CB1954 (tretazicar) | E. coli Nitroreductase (NTR) | Reduction of nitro groups to form a DNA-crosslinking agent nih.gov | Cancer Gene Therapy nih.gov |

| SN 27217 | E. coli Nitroreductase (NTR) | Bioreduction to a cytotoxic species nih.gov | Cancer Gene Therapy nih.gov |

This table summarizes key dinitrobenzamide prodrugs and their characteristics within cancer therapy research.

The antimicrobial properties of nitroaromatic compounds have been recognized for decades. encyclopedia.pub Derivatives of dinitrobenzene have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. encyclopedia.pubnih.gov The general mechanism of antimicrobial action involves the intracellular reduction of the nitro group, which produces toxic intermediates like nitroso and superoxide (B77818) species. These reactive species can then damage cellular components such as DNA, leading to cell death. encyclopedia.pub

Research has demonstrated the potential of various dinitrobenzene derivatives as antimicrobial agents:

Antifungal Activity : Derivatives of 1-bromo-2,4-dinitrobenzene (B145926) linked to a benzimidazole nucleus have shown potent antifungal activity against several Candida species, including Candida albicans, Candida glabrata, and Candida krusei. semanticscholar.orgresearchgate.net Certain synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, which is comparable to commercially available antifungal drugs. semanticscholar.orgresearchgate.net Similarly, methyl 3,5-dinitrobenzoate (B1224709) has demonstrated antifungal activity against Candida albicans strains. nih.gov

Antitubercular Activity : Dinitrobenzenesulfonamide derivatives have been identified as having significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govacs.org Studies have shown that 2,4-dinitrobenzenesulfonamide (B1250028) hybrids are more potent than their corresponding mono-nitro derivatives, with some compounds exhibiting MIC values as low as 0.78 µg/mL. acs.org

Table 3: Antimicrobial Activity of Selected Dinitrobenzene Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric (MIC) |

|---|---|---|

| 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazol | Candida albicans | 12.5 µg/mL semanticscholar.orgresearchgate.net |

| 2-(p-bromophenyl)-5-nitro-1-cyclopentyl benzimidazol | Candida albicans | 12.5 µg/mL semanticscholar.orgresearchgate.net |

| Methyl 3,5-dinitrobenzoate | Candida albicans | 0.27–1.10 mM nih.gov |

| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamides (e.g., 7y, 7s, 7o) | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL acs.org |

This table details the minimum inhibitory concentrations (MIC) of various dinitrobenzene derivatives against specific microbial strains.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) |

| 1-bromo-2,4-dinitrobenzene |

| 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazol |

| 2-(p-bromophenyl)-5-nitro-1-cyclopentyl benzimidazol |

| Methyl 3,5-dinitrobenzoate |

| N-(2,4-dinitrophenyl)-4-nitrobenzamide |

| SN 27217 |

| Dinitrobenzenesulfonamide |

| Benzofuroxan |

Future Directions and Emerging Research Avenues for 2,6 Dinitrobenzonitrile

Novel Synthetic Methodologies and Process Intensification

The synthesis of 2,6-dinitrobenzonitrile traditionally involves the nitration of benzonitrile (B105546). However, future research is expected to focus on the development of more efficient, selective, and sustainable synthetic routes. A key area of interest is the application of flow chemistry for the nitration of aromatic compounds. vapourtec.comewadirect.com Continuous flow processes offer significant advantages over conventional batch methods, including enhanced safety profiles, precise control over reaction parameters, and improved heat and mass transfer. beilstein-journals.orgacs.org The use of microreactors can minimize the risks associated with highly exothermic nitration reactions and potentially lead to higher yields and purities of this compound. beilstein-journals.orgacs.org

Furthermore, the development of novel nitrating agents and catalytic systems could provide greener and more efficient alternatives to the traditional mixed acid (sulfuric and nitric acid) method. vapourtec.com Research into solid acid catalysts, for instance, could simplify product purification and catalyst recycling, thereby reducing the environmental footprint of the synthesis.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Enhanced safety due to small reaction volumes and superior heat dissipation. ewadirect.com |

| Control | Less precise control over temperature and mixing. | Precise control over reaction time, temperature, and stoichiometry. vapourtec.com |

| Efficiency | Can be limited by mass and heat transfer. | Improved mass and heat transfer leading to potentially higher yields and selectivity. soton.ac.uk |

| Scalability | Scaling up can be challenging and hazardous. | Easier and safer to scale up by numbering-up reactors or extending operation time. ewadirect.com |

Exploration of New Reactivity Profiles and Catalytic Systems

The reactivity of this compound is largely dictated by its electrophilic aromatic ring and the versatile nitrile group. The two nitro groups strongly deactivate the ring towards electrophilic substitution, directing any potential reactions to the meta-positions. vapourtec.com However, they also activate the ring for nucleophilic aromatic substitution (SNAr) , making the carbon atoms attached to the nitro groups susceptible to attack by nucleophiles. vapourtec.com Future research should explore a wider range of SNAr reactions with various nucleophiles to synthesize a library of novel 2,6-disubstituted benzonitrile derivatives.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations. libretexts.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones. libretexts.orgopenstax.org The catalytic reduction of the nitro groups to amino groups is another important transformation, which could lead to the synthesis of 2,6-diaminobenzonitrile, a potentially useful monomer for high-performance polymers. nih.gov The development of selective catalytic systems that can differentiate between the two nitro groups or between the nitro and nitrile groups would be a significant advancement.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool for predicting the properties and reactivity of molecules. youtube.comyoutube.com For this compound, DFT calculations can be employed to:

Predict molecular geometry and electronic properties: Understanding the bond lengths, bond angles, and charge distribution within the molecule can provide insights into its stability and reactivity. nih.govmdpi.com

Simulate spectroscopic data: Calculated IR and NMR spectra can aid in the experimental characterization of the compound and its derivatives. nih.gov

Model reaction mechanisms: DFT can be used to investigate the transition states and energy barriers of various reactions, helping to rationalize experimental observations and predict the feasibility of new transformations. nih.gov

Design novel molecules with tailored properties: By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic and chemical properties, guiding the synthesis of new materials with desired functionalities.

Table 2: Computed Properties of Dinitrobenzonitrile Isomers

| Property | This compound nih.gov | 2,4-Dinitrobenzonitrile nih.gov |

| Molecular Formula | C₇H₃N₃O₄ | C₇H₃N₃O₄ |

| Molecular Weight | 193.12 g/mol | 193.12 g/mol |

| XLogP3 | 0.9 | 0.8 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 5 | 5 |

| Rotatable Bond Count | 2 | 2 |

Development of Highly Targeted Applications in Medicine and Materials Science

While specific applications for this compound are not yet well-established, its structural motifs are found in various bioactive molecules and functional materials. The dinitrophenyl group is a known hapten, and related compounds have been explored in the context of medicinal chemistry. nih.govnih.gov The nitrile functionality is also present in numerous pharmaceuticals. nih.gov Future research could focus on synthesizing derivatives of this compound and evaluating their biological activities, for example, as enzyme inhibitors or as scaffolds for new drug candidates.

In materials science, the high nitrogen content and the presence of aromatic rings suggest potential applications in the development of:

High-energy materials: Although less sensitive than some traditional explosives, the dinitroaromatic structure is a common feature in this class of materials.

Heat-resistant polymers: The rigidity and thermal stability of the aromatic ring could be exploited in the synthesis of novel polymers with high thermal decomposition temperatures. researchgate.net The corresponding diamine, obtained by reduction of the nitro groups, could serve as a monomer for polyamides or polyimides. youtube.comrsc.org

Non-linear optical (NLO) materials: The push-pull electronic nature of dinitrophenyl compounds can give rise to significant NLO properties, which are of interest for applications in optoelectronics.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread use of nitroaromatic compounds in industry has led to environmental contamination in some areas. epa.gov Therefore, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial before any large-scale application is considered. Future research should focus on:

Biodegradation studies: Investigating the susceptibility of this compound to microbial degradation under various environmental conditions. Studies on related compounds like dinitrotoluene (DNT) have shown that bioremediation can be an effective treatment for contaminated soils. dtic.mil

Toxicity assessment: Evaluating the acute and chronic toxicity of this compound to different organisms to determine its potential environmental impact.

Development of remediation technologies: In case of contamination, effective remediation strategies will be required. Technologies such as soil washing and bioslurry reactors, which have been successfully applied to DNT-contaminated sites, could be adapted for the remediation of sites contaminated with this compound. dtic.milresearchgate.netmst.dk Research into the abiotic and biotic reaction routes, as has been done for 2,4-dinitroanisole (B92663) (DNAN), would provide valuable data for risk assessment. nih.gov

Table 3: Common Remediation Technologies for Nitroaromatic-Contaminated Sites

| Technology | Description | Applicability |

| Soil Washing | A process that uses water and sometimes additives to separate contaminants from soil particles. | Effective for removing contaminants from sandy soils. dtic.mil |

| Bioslurry Reactors | A technology where contaminated soil is mixed with water and microorganisms in a reactor to promote biodegradation. | Suitable for treating soils with high concentrations of biodegradable contaminants. dtic.mil |

| Bioremediation | The use of microorganisms to break down environmental pollutants. | A cost-effective and environmentally friendly approach for in-situ and ex-situ treatment. epa.gov |

| Phytoremediation | The use of plants to remove, degrade, or contain environmental contaminants. | A low-cost, in-situ option for large areas with low-level contamination. |

常见问题

Q. What are the key physicochemical properties of 2,6-Dinitrobenzonitrile, and how do they influence experimental design?

this compound (CAS 35213-00-4) has a molecular formula of C₇H₃N₃O₄, a molecular weight of 193.11 g/mol, a melting point of 147–149°C, and a density of 1.55 g/cm³ . Its high melting point suggests stability under moderate thermal conditions, making it suitable for reactions requiring heating. The nitro and nitrile groups contribute to its polarity, influencing solubility in organic solvents like DMSO or acetonitrile. These properties guide solvent selection, reaction temperature ranges, and purification methods (e.g., recrystallization).

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves nitration of benzonitrile derivatives. For example, 3,5-dinitrobenzonitrile (a structural analog) is synthesized via nitration of benzoyl chloride followed by cyanation . For this compound, direct nitration of 2-chlorobenzonitrile or halogenated precursors using mixed acids (HNO₃/H₂SO₄) is feasible, though regioselectivity must be controlled . Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage: Keep in airtight containers at room temperature, away from ignition sources .

The compound is classified as hazardous (R20/21/22: harmful if inhaled, in contact with skin, or swallowed) and requires adherence to GHS safety guidelines .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration reactions to synthesize this compound?

Regioselectivity in nitration is influenced by directing groups and reaction conditions. For this compound:

- Substrate Design: Start with meta-directing groups (e.g., nitrile) to favor nitration at the 2- and 6-positions.

- Acid Systems: Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize over-nitration .

- Kinetic vs. Thermodynamic Control: Lower temperatures favor kinetic products (e.g., 2,6-substitution), while higher temperatures may lead to isomerization.

Monitor reaction progress via TLC or HPLC to identify optimal stopping points .

Q. What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns. The nitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR, while nitro groups deshield adjacent protons .

- Infrared Spectroscopy (IR): Key peaks include C≡N stretch (~2240 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (193.012 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and confirms the 2,6-dinitro configuration .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points) for this compound?

Discrepancies may arise from impurities or polymorphic forms. To resolve:

Q. What role does this compound play as an intermediate in agrochemical or pharmaceutical synthesis?

The compound’s nitro groups facilitate further functionalization (e.g., reduction to amines or coupling reactions). For example:

- Herbicide Synthesis: It can serve as a precursor for dichlobenil analogs, which inhibit cellulose biosynthesis in plants .

- Pharmaceutical Intermediates: The nitrile group may be hydrolyzed to carboxylic acids or converted into tetrazoles for bioactive molecules .

Optimize reaction yields by controlling stoichiometry and catalysts (e.g., Pd/C for hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。